Tert-butyl methoxycarbamate

Description

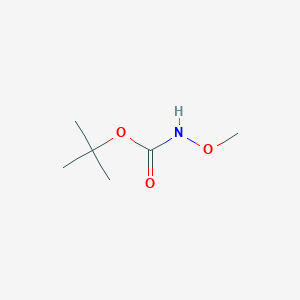

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methoxycarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,3)10-5(8)7-9-4/h1-4H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTBDYZBNKGJRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58377-44-9 | |

| Record name | tert-butyl N-methoxycarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Tert-butyl methoxycarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methoxycarbamate is a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals. Its unique combination of a Boc-protected amine and a methoxyamino group makes it a versatile intermediate for the introduction of the N-methoxyamide functionality. This guide provides a comprehensive overview of a proposed synthetic route for this compound, along with its detailed characterization based on spectroscopic data from closely related analogues. The information presented herein is intended to equip researchers with the necessary knowledge to synthesize and confidently identify this important chemical entity.

Synthesis of this compound

A robust and high-yielding synthesis of this compound can be achieved through the N-protection of methoxyamine with di-tert-butyl dicarbonate (Boc)₂O. This reaction is a standard method for the introduction of the tert-butyloxycarbonyl (Boc) protecting group onto an amine.

The proposed reaction proceeds via the nucleophilic attack of the nitrogen atom of methoxyamine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate to yield the desired carbamate, along with the formation of tert-butanol and carbon dioxide as byproducts. The reaction is typically carried out in a suitable organic solvent, such as dichloromethane or tetrahydrofuran, and may be facilitated by the addition of a mild base to neutralize the in-situ generated acidic species.

Experimental Protocol

Materials:

-

Methoxyamine hydrochloride

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred suspension of methoxyamine hydrochloride (1.0 eq) in anhydrous dichloromethane (approx. 0.5 M) at 0 °C, add triethylamine (1.1 eq) dropwise.

-

Stir the mixture at 0 °C for 15-20 minutes to allow for the in-situ formation of free methoxyamine.

-

To this mixture, add a solution of di-tert-butyl dicarbonate (1.05 eq) in anhydrous dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization of this compound

Predicted ¹H and ¹³C NMR Spectroscopic Data

The NMR spectra are predicted based on data from various tert-butyl carbamates and compounds containing methoxy groups.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.5 - 8.0 | Broad Singlet | 1H | N-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~1.5 | Singlet | 9H | -C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~157 | C=O (Carbamate) |

| ~81 | -C (CH₃)₃ |

| ~63 | -OC H₃ |

| ~28 | -C(C H₃)₃ |

Predicted Infrared (IR) Spectroscopic Data

The IR spectrum of a carbamate is characterized by strong absorptions from the N-H and C=O bonds.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong | N-H Stretch |

| ~2980 | Medium | C-H Stretch (aliphatic) |

| ~1715 | Strong | C=O Stretch (Carbamate) |

| ~1520 | Strong | N-H Bend |

| ~1160 | Strong | C-O Stretch |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| [M+Na]⁺ | Molecular ion + Sodium |

| [M-C₄H₈]⁺ | Loss of isobutylene |

| [M-C₅H₉O₂]⁺ | Loss of the Boc group |

Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

Logical Relationship: Synthesis Troubleshooting

This diagram outlines a troubleshooting guide for common issues encountered during the synthesis.

Caption: Troubleshooting guide for the synthesis.

Conclusion

This technical guide provides a detailed protocol for the synthesis of this compound and a comprehensive, albeit predictive, overview of its characterization. The presented information, grounded in established chemical principles and data from analogous structures, serves as a valuable resource for researchers in organic synthesis and drug development. The successful synthesis and purification of this compound will provide a versatile intermediate for further chemical transformations.

An In-depth Technical Guide to the Physical and Chemical Properties of Tert-butyl Carbamates

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a detailed overview of the physical, chemical, and safety properties of tert-butyl methylcarbamate and related compounds.

Chemical Identity and Physical Properties

Tert-butyl carbamates are a class of organic compounds characterized by a carbamate functional group with a tert-butyl ester. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability under various conditions and its ease of removal under acidic conditions.

Physical Properties of Tert-butyl Methylcarbamate and Related Compounds

The following table summarizes the key physical properties of tert-butyl methylcarbamate and the parent compound, tert-butyl carbamate.

| Property | Tert-butyl methylcarbamate | Tert-butyl carbamate |

| Molecular Formula | C₆H₁₃NO₂[1][2][3] | C₅H₁₁NO₂[4][5] |

| Molecular Weight | 131.17 g/mol [1][2][3] | 117.15 g/mol [4] |

| CAS Number | 16066-84-5[1][2][3] | 4248-19-5[4][5] |

| Appearance | Solid or oil[2][6] | White to slightly yellow needles/solid[4] |

| Melting Point | Not available | 105-108 °C[4] |

| Boiling Point | 176.6 ± 8.0 °C (Predicted)[6] | Not available |

| Solubility | Soluble in DCM, Methanol[6] | Soluble in methylene chloride, chloroform, and alcohols; slightly soluble in petroleum ether and water.[4] |

| Density | 0.937 ± 0.06 g/cm³ (Predicted)[6] | Not available |

A related compound, tert-butyl N-(methoxymethyl)-N-methylcarbamate, has a predicted boiling point of 220°C (with decomposition) and a melting point of 45-48°C. It is soluble in DMF, THF, and CH₂Cl₂ and insoluble in water.[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of tert-butyl carbamates.

| Spectroscopy | Tert-butyl methylcarbamate |

| ¹H NMR | Data not readily available in search results. |

| ¹³C NMR | Data not readily available in search results. |

| IR | Data not readily available in search results. |

| Mass Spec | Data not readily available in search results. |

| InChI | 1S/C6H13NO2/c1-6(2,3)9-5(8)7-4/h1-4H3,(H,7,8)[2] |

| SMILES | CNC(=O)OC(C)(C)C[2] |

Chemical Properties and Reactivity

The chemical behavior of tert-butyl carbamates is dominated by the Boc protecting group.

-

Stability: Tert-butyl carbamates are generally stable under basic and nucleophilic conditions.

-

Deprotection: The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in an organic solvent. This deprotection is a cornerstone of their use in multi-step organic synthesis.

-

Reactivity: The nitrogen atom of the carbamate is generally not nucleophilic due to the electron-withdrawing effect of the carbonyl group.

Experimental Protocols

General Synthesis of Tert-butyl Carbamates

A common method for the synthesis of tert-butyl carbamates involves the reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

Primary or secondary amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA)) (optional, for amine salts)

Procedure:

-

Dissolve the amine in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.

-

If the amine is a salt (e.g., hydrochloride), add an equivalent of a non-nucleophilic base like triethylamine.

-

Slowly add a solution of di-tert-butyl dicarbonate (typically 1.0-1.2 equivalents) in the same solvent to the stirred amine solution at room temperature or 0 °C.

-

Allow the reaction to stir at room temperature for several hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically concentrated under reduced pressure.

-

The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with aqueous solutions (e.g., dilute HCl, saturated NaHCO₃, and brine) to remove unreacted starting materials and byproducts.

-

The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated to yield the crude product.

-

The product can be further purified by column chromatography or recrystallization if necessary.

This general procedure can be adapted for the synthesis of a wide variety of Boc-protected amines.[8][9]

Diagrams

Synthesis of Tert-butyl Carbamate

The following diagram illustrates the general synthesis of a tert-butyl carbamate from an amine and di-tert-butyl dicarbonate.

Caption: General workflow for the Boc protection of an amine.

Safety and Handling

Tert-butyl carbamates may pose health risks, and appropriate safety precautions should be taken.

Hazard Identification for Tert-butyl Methylcarbamate

-

Hazard Classification: Toxic if swallowed.[1]

-

Pictograms: GHS06 (Toxic)[1]

-

Signal Word: Danger[1]

-

Hazard Statements: H301 (Toxic if swallowed)[1]

-

Precautionary Statements: P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)[1]

General Handling and Storage

-

Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[6] Keep away from incompatible materials such as strong oxidizing agents.

This guide provides a foundational understanding of the properties of tert-butyl methylcarbamate as a representative of the broader class of tert-butyl carbamates. Researchers interested in the specific properties of tert-butyl methoxycarbamate should consider these data as a starting point for further experimental investigation.

References

- 1. tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 [sigmaaldrich.com]

- 2. tert-Butyl-N-methylcarbamate AldrichCPR 16066-84-5 [sigmaaldrich.com]

- 3. tert-Butyl methylcarbamate | C6H13NO2 | CID 527635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. TERT-BUTYL-N-METHYLCARBAMATE Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. tert-Butyl N-(methoxymethyl)-N-methylcarbamate () for sale [vulcanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to Tert-butyl methoxy(2-propynyl)carbamate

This technical guide provides a comprehensive overview of tert-butyl methoxy(2-propynyl)carbamate, a notable carbamate derivative. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and spectroscopic data. While this guide focuses on a specific derivative for which detailed experimental data is available, it also acknowledges the broader significance of the tert-butyl carbamate scaffold in medicinal chemistry.

Core Compound: Tert-butyl methoxy(2-propynyl)carbamate

The nomenclature "tert-butyl methoxycarbamate" can be ambiguous. This guide centers on a well-characterized derivative, tert-butyl methoxy(2-propynyl)carbamate, due to the availability of specific experimental data.

Molecular Structure and Properties

The molecular structure of tert-butyl methoxy(2-propynyl)carbamate incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methoxyamine, which is further substituted with a propargyl group.

Table 1: Physicochemical Properties of tert-Butyl methoxy(2-propynyl)carbamate

| Property | Value | Reference |

| Molecular Formula | C₉H₁₅NO₃ | [1] |

| Physical Form | Colorless oil | [1] |

| Calculated MH+ | 186.11302 | [1] |

| Found MH+ | 186.11303 | [1] |

Spectroscopic Data

Detailed spectroscopic analysis confirms the structure of tert-butyl methoxy(2-propynyl)carbamate.

Table 2: Spectroscopic Data for tert-Butyl methoxy(2-propynyl)carbamate

| Technique | Data |

| IR (neat) | 3292m, 2980s, 2938m, 2125w, 1713s, 1370s, 1278s, 1243s, 1165s cm⁻¹[1] |

| ¹H NMR (200 MHz, CDCl₃) | δ 1.48 (9H, s, OC(CH₃)₃), 2.24 (1H, t, J 2.4 Hz, CCH), 3.77 (3H, s, OCH₃), 4.19 (2H, d, J 2.4 Hz, NCH₂)[1] |

| ¹³C NMR (50 MHz, CDCl₃) | δ 28.1 (CH₃, OC(CH₃)₃), 39.5 (CH₂, NCH₂), 63.0 (CH₃, OCH₃), 71.5 (CH, HCC), 71.8 (quat., CC), 81.6 (quat., OC(CH₃)₃), 156.2 (quat., N-C(=O)-O)[1] |

| CI-MS (m/z) | 186 (MH⁺, 18%), 158 (24%), 147 (90%), 130 (56%), 124 (9%), 105 (17%), 86 (100%)[1] |

Experimental Protocols

The synthesis of tert-butyl methoxy(2-propynyl)carbamate involves the protection of N-methoxy-N-(2-propynyl)amine with di-tert-butyl dicarbonate.

Synthesis of tert-Butyl methoxy(2-propynyl)carbamate[1]

Materials:

-

N-methoxy-N-(2-propynyl)amine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Acetonitrile (CH₃CN)

-

Hexane

-

Diethyl ether

Procedure:

-

To a solution of N-methoxy-N-(2-propynyl)amine (1.12 g, 13.2 mmol) in acetonitrile (14 mL) under a nitrogen atmosphere at room temperature, add di-tert-butyl dicarbonate (3.60 g, 13.2 mmol) and 4-(dimethylamino)pyridine (84 mg, 0.687 mmol).

-

Stir the reaction mixture for 21 hours.

-

Concentrate the resulting yellow liquid under reduced pressure to obtain a yellow oil.

-

Purify the crude product by flash chromatography using a mixture of hexane and diethyl ether (3:2) as the eluent.

-

The final product is obtained as a colorless oil (1.77 g, 73% yield).[1]

References

An In-depth Technical Guide to the Spectroscopic Characterization of Tert-butyl Methoxycarbamate

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the spectroscopic analysis of N-alkoxycarbonyl compounds. The focus is on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as primary tools for structural elucidation and characterization.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Tert-butyl methylcarbamate, serving as a representative example for Tert-butyl methoxycarbamate.

Table 1: ¹H NMR Data for Tert-butyl methylcarbamate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.63 | Broad Singlet | 1H | N-H |

| ~2.49 | Singlet | 3H | N-CH₃ |

| ~1.37 | Singlet | 9H | C(CH₃)₃ |

| Predicted data in DMSO-d6 solvent.[1] |

Table 2: ¹³C NMR Data for Tert-butyl methylcarbamate

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | C=O (Carbonyl) |

| ~78 | C(CH₃)₃ |

| ~28 | C(CH₃)₃ |

| ~27 | N-CH₃ |

| Note: Specific peak assignments for ¹³C NMR are based on typical chemical shifts for these functional groups. |

Table 3: IR Spectroscopy Data for Tert-butyl methylcarbamate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Strong, Broad | N-H Stretch |

| ~2980 | Strong | C-H Stretch (sp³) |

| ~1690 | Strong | C=O Stretch (Amide I) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1250 | Strong | C-O Stretch |

| ~1160 | Strong | C-N Stretch |

| Note: These are characteristic absorption ranges for carbamates. |

Table 4: Mass Spectrometry Data for Tert-butyl methylcarbamate

| m/z | Relative Intensity (%) | Assignment |

| 131 | Moderate | [M]⁺ (Molecular Ion) |

| 76 | High | [M - C₄H₇]⁺ |

| 59 | High | [M - C₄H₈O]⁺ |

| 57 | 100 (Base Peak) | [C₄H₉]⁺ (tert-butyl cation) |

| Data derived from typical fragmentation patterns of tert-butyl carbamates.[2] |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for determining the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Tune the probe for the appropriate nucleus (¹H or ¹³C).

-

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard pulse sequence with a pulse angle of 30-45 degrees.

-

Set the acquisition time to 2-4 seconds and the relaxation delay to 1-5 seconds.

-

Acquire a suitable number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each unique carbon.

-

Increase the number of scans significantly (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Perform phase and baseline corrections on the resulting spectrum.

-

Calibrate the chemical shift axis using the internal standard (TMS at 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

2.2 Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.

-

Place a small amount of the solid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of significant absorption bands.

-

Correlate the observed bands with known vibrational frequencies of functional groups.

-

2.3 Mass Spectrometry (MS)

Objective: To determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.

Methodology:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., Gas Chromatography - GC/MS or Liquid Chromatography - LC/MS).

-

-

Ionization:

-

Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC/MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer technique often used with LC/MS, which typically yields the molecular ion with less fragmentation.

-

-

Mass Analysis:

-

The generated ions are accelerated and separated by the mass analyzer (e.g., quadrupole, time-of-flight, or orbitrap) based on their mass-to-charge (m/z) ratio.

-

-

Detection and Data Processing:

-

The detector records the abundance of ions at each m/z value.

-

The resulting mass spectrum is plotted as relative intensity versus m/z.

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight.

-

Analyze the fragmentation pattern to deduce the structure of the molecule's constituent parts.

-

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the described spectroscopic experiments.

References

The Unseen Player: A Technical Guide to Tert-butyl Methoxycarbamate as an Amine Protecting Group

For Immediate Release

In the intricate world of organic synthesis, the strategic protection and deprotection of functional groups is paramount to the successful construction of complex molecules. While the tert-butoxycarbonyl (Boc) group is a ubiquitous stalwart in the chemist's toolbox for amine protection, a lesser-known yet potentially advantageous reagent, tert-butyl methoxycarbamate, offers a nuanced alternative. This technical guide provides an in-depth exploration of the mechanism of action of this compound as a protecting group, tailored for researchers, scientists, and drug development professionals.

Core Principles: Understanding the N-Methoxycarbamate Functionality

This compound introduces an N-methoxy-N-tert-butoxycarbonyl (N-methoxy-N-Boc) moiety onto a primary or secondary amine. The fundamental principle of its action, much like the standard Boc group, is to temporarily render the amine nitrogen non-nucleophilic and non-basic by delocalizing its lone pair of electrons through resonance with the adjacent carbonyl group. This electronic withdrawal prevents the amine from participating in undesired side reactions during subsequent synthetic transformations.

The distinguishing feature of this protecting group is the presence of the N-methoxy substituent. This modification introduces subtle yet significant electronic effects that can influence the stability and reactivity of the carbamate. The oxygen atom of the methoxy group, being highly electronegative, exerts an inductive electron-withdrawing effect (-I), which can further decrease the electron density on the nitrogen atom. This enhanced deactivation of the amine lone pair can be beneficial in reactions requiring highly non-nucleophilic conditions.

Conversely, the oxygen atom also possesses lone pairs that can participate in resonance, potentially donating electron density to the nitrogen atom (+M effect). The interplay of these opposing electronic effects determines the overall stability and cleavage kinetics of the N-methoxy-N-Boc group compared to the traditional N-Boc group. While comprehensive comparative studies are not abundant in the literature, the presence of the N-methoxy group is believed to fine-tune the electronic properties of the protecting group, potentially offering advantages in specific synthetic contexts.

Mechanism of Action: A Tale of Two Steps

The utility of any protecting group lies in its ease of installation and selective removal. This compound follows a straightforward two-part mechanism: protection of the amine and subsequent deprotection to regenerate the free amine.

Protection of Amines

The introduction of the N-methoxy-N-Boc group onto an amine can be achieved through various methods, with the Mitsunobu reaction being a notable example. In this protocol, the amine, this compound, and triphenylphosphine are reacted in the presence of an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Caption: Protection via Mitsunobu Reaction.

Deprotection of N-Methoxy-N-Boc Protected Amines

The removal of the N-methoxy-N-Boc group is typically accomplished under acidic conditions, mirroring the deprotection of the standard Boc group. Trifluoroacetic acid (TFA) is a common reagent for this transformation. The mechanism involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Caption: Acid-Catalyzed Deprotection Mechanism.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. The following sections provide generalized procedures for the protection and deprotection of amines using this compound.

General Procedure for Amine Protection via Mitsunobu Reaction

Materials:

-

Amine (1.0 equiv)

-

This compound (1.5 equiv)

-

Triphenylphosphine (PPh₃) (1.5 equiv)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

-

Anhydrous tetrahydrofuran (THF)

Protocol:

-

To a solution of the amine, this compound, and triphenylphosphine in anhydrous THF at 0 °C under an inert atmosphere, add the azodicarboxylate dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-methoxy-N-Boc protected amine.

General Procedure for Deprotection of N-Methoxy-N-Boc Protected Amines

Materials:

-

N-methoxy-N-Boc protected amine (1.0 equiv)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Protocol:

-

Dissolve the N-methoxy-N-Boc protected amine in dichloromethane.

-

Add trifluoroacetic acid (typically 20-50% v/v) to the solution and stir at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully neutralize the reaction mixture by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected amine.

Quantitative Data Summary

The efficiency of protection and deprotection reactions is highly substrate-dependent. The following table summarizes representative quantitative data for the use of this compound as a protecting group.

| Substrate (Amine) | Protection Method | Deprotection Method | Yield (Protection) | Yield (Deprotection) | Reference |

| Various Alcohols (converted to amines) | Mitsunobu Reaction | TFA in DCM | 50-73% | Not reported | [1] |

Logical Workflow for Implementation

The decision to employ this compound as a protecting group should be based on a careful consideration of the specific synthetic challenge. The following workflow outlines the key decision points and experimental stages.

Caption: Decision and Experimental Workflow.

Conclusion

This compound represents a specialized tool in the arsenal of amine protecting groups. Its N-methoxy modification offers a potential avenue for fine-tuning the electronic properties of the widely used Boc group. While its application is not as widespread as its non-methoxylated counterpart, understanding its mechanism of action and the available protocols for its use can provide synthetic chemists with a valuable alternative for specific and challenging synthetic endeavors. Further research into the comparative reactivity and stability of N-alkoxycarbonyl protecting groups will undoubtedly shed more light on the full potential of reagents like this compound in modern organic synthesis and drug development.

References

The Versatility of Tert-butyl Methoxycarbamate: A Technical Review of its Synthesis and Applications

For researchers, scientists, and professionals in drug development, the strategic incorporation of unique functional groups is paramount in the design of novel therapeutics and synthetic methodologies. Among these, the tert-butyl methoxycarbamate moiety has emerged as a valuable building block, offering a distinct combination of steric and electronic properties. This in-depth technical guide provides a comprehensive literature review of the synthesis and diverse applications of this compound and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant chemical workflows.

Introduction to this compound

This compound belongs to the class of N-alkoxy-N-Boc protected amines. The presence of the tert-butyloxycarbonyl (Boc) group provides a stable yet readily cleavable protecting group for the nitrogen atom, a cornerstone in modern organic synthesis. The addition of a methoxy group directly attached to the nitrogen atom further modulates the electronic properties of the carbamate, influencing its reactivity and potential as a pharmacophore. This guide will delve into the known synthetic routes to access these compounds and explore their current and potential applications in medicinal chemistry and organic synthesis.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical aspect of their application. A key example is the preparation of tert-butyl methoxy(2-propynyl)carbamate, which has been synthesized for its potential in structure-activity relationship studies of monoamine oxidase (MAO) inhibitors.[1]

Experimental Protocol: Synthesis of Tert-butyl Methoxy(2-propynyl)carbamate[1]

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount Used | Moles (mmol) |

| Methoxyamine hydrochloride | 83.52 | 1.12 g | 13.4 |

| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 3.60 g | 16.5 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 84 mg | 0.687 |

| Acetonitrile (CH₃CN) | 41.05 | 14 mL | - |

Procedure:

-

To a solution of methoxyamine hydrochloride (1.12 g, 13.4 mmol) in acetonitrile (14 mL) under a nitrogen atmosphere at room temperature, di-tert-butyl dicarbonate (3.60 g, 16.5 mmol) and 4-(dimethylamino)pyridine (84 mg, 0.687 mmol) were added.

-

The reaction mixture was stirred for 21 hours.

-

The resulting yellow liquid was concentrated under reduced pressure to yield a yellow oil.

-

The crude product was purified by flash chromatography using a hexane-diethyl ether (3:2) mixture as the eluent.

-

The final product, tert-butyl methoxy(2-propynyl)carbamate, was obtained as a colorless oil.

Yield and Characterization:

-

Yield: 1.77 g (73%)

-

Infrared (IR) Spectroscopy (neat, cm⁻¹): 3292 (m), 2980 (s), 2938 (m), 2125 (w), 1713 (s), 1370 (s), 1278 (s), 1243 (s), 1165 (s)

-

¹H Nuclear Magnetic Resonance (NMR) (200 MHz, CDCl₃, δ ppm): 1.48 (9H, s, OC(CH₃)₃), 2.24 (1H, t, J = 2.4 Hz, C≡CH), 3.77 (3H, s, OCH₃), 4.19 (2H, d, J = 2.4 Hz, NCH₂)

-

¹³C NMR (50 MHz, CDCl₃, δ ppm): 28.1 (OC(CH₃)₃), 39.5 (NCH₂), 63.0 (OCH₃), 71.5 (C≡CH), 71.8 (C≡CH), 81.6 (OC(CH₃)₃), 156.2 (N-C(=O)-O)

-

Mass Spectrometry (CI-MS, m/z): 186 (MH⁺, 18%), 158 (24%), 147 (90%), 130 (56%), 124 (9%), 105 (17%), 86 (100%)

Applications in Medicinal Chemistry

The primary documented application of a this compound derivative lies in the field of medicinal chemistry, specifically in the exploration of enzyme inhibitors.

Monoamine Oxidase (MAO) Inhibition

The synthesis of tert-butyl methoxy(2-propynyl)carbamate was undertaken as part of a study to investigate the structure-activity relationships of compounds with potential monoamine oxidase (MAO) and/or 5-hydroxytryptophan decarboxylase inhibitory activity.[1] MAOs are enzymes that catalyze the oxidation of monoamines and are important targets in the treatment of depression and neurodegenerative diseases. The propargyl group (a 2-propynyl group) is a known pharmacophore in several irreversible MAO inhibitors. The incorporation of the N-methoxy-N-Boc functionality allows for systematic modifications to probe the electronic and steric requirements for enzyme binding and inhibition.

While the specific biological data for tert-butyl methoxy(2-propynyl)carbamate from this study is not detailed in the initial synthetic report, the rationale for its synthesis provides a clear direction for its application.

Applications in Organic Synthesis

Beyond its direct use as a bioactive molecule, the N-alkoxy-N-Boc functionality present in tert-butyl methoxycarbamates offers unique opportunities in organic synthesis. These compounds can serve as versatile intermediates for the introduction of N-alkoxyamine moieties.

Bioconjugation

N-alkoxyamines are valuable tools in bioconjugation, allowing for the chemoselective ligation of molecules to biomolecules such as proteins and peptides. The synthesis of Boc-protected aminooxy and N-alkylaminooxy amines has been reported for this purpose. These building blocks, after deprotection, can be conjugated to target molecules.

Future Perspectives

The applications of this compound and its derivatives are still an emerging area of research. The initial findings suggesting their potential as scaffolds for MAO inhibitors warrant further investigation. The unique electronic nature of the N-methoxy group combined with the steric bulk and protecting group capabilities of the tert-butyl carbamate suggest that these compounds could find broader applications in:

-

Drug Discovery: As novel pharmacophores or as intermediates in the synthesis of more complex drug candidates. The modulation of the N-alkoxy group could be a strategy to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

-

Organic Synthesis: The development of new synthetic methodologies utilizing the specific reactivity of N-alkoxy-N-Boc compounds could provide new routes to complex nitrogen-containing molecules.

-

Materials Science: The incorporation of this functionality into polymers could impart unique properties.

Conclusion

This compound represents a promising, yet underexplored, class of chemical compounds. The detailed synthetic protocol for tert-butyl methoxy(2-propynyl)carbamate provides a solid foundation for accessing these molecules. The initial indication of their potential as monoamine oxidase inhibitors highlights a key area for future research. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the systematic exploration of the synthesis and applications of this compound derivatives holds significant promise for advancing these fields.

References

Stability and reactivity of "Tert-butyl methoxycarbamate" under different conditions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methoxycarbamate is a chemical intermediate utilized in various synthetic applications. A thorough understanding of its stability and reactivity under diverse experimental conditions is paramount for its effective and safe use. This technical guide provides an in-depth analysis of the stability of this compound under thermal, acidic, and basic conditions, along with its reactivity profile. Detailed experimental protocols for stability assessment and proposed degradation pathways are presented to support researchers in the fields of chemical synthesis and drug development.

Introduction

This compound, a member of the carbamate family, incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methoxyamine moiety. The stability and reactivity of this molecule are largely dictated by the interplay of these functional groups. The Boc group is a well-established protecting group in organic synthesis, known for its stability under basic and nucleophilic conditions and its lability in the presence of acid. The N-O bond of the methoxyamine introduces unique electronic properties that can influence the overall reactivity of the molecule. This guide aims to consolidate the available information and provide a comprehensive overview of the chemical behavior of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Related Carbamates

| Property | Tert-butyl N-methylcarbamate | Reference |

| Molecular Formula | C₆H₁₃NO₂ | [1] |

| Molecular Weight | 131.17 g/mol | [1] |

| Appearance | Solid | [2] |

| CAS Number | 16066-84-5 | [1] |

Note: This data is for a related compound and should be used for estimation purposes only.

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application in chemical reactions. The primary modes of degradation are thermal decomposition and hydrolysis under acidic or basic conditions.

Thermal Stability

Direct thermal stability data for this compound is not extensively reported. However, a safety data sheet for a product containing a similar methoxycarbamate derivative indicates an onset of thermal decomposition at 180 °C , as determined by Differential Scanning Calorimetry (DSC).[3] Below this temperature, the compound is expected to be thermally stable. It is also noted that no hazardous decomposition products are expected under normal storage and handling conditions.[3]

Table 2: Thermal Stability Data

| Parameter | Value | Method | Reference |

| Onset of Thermal Decomposition | 180 °C | DSC (OECD 113) | [3] |

pH Stability

The stability of this compound in aqueous solutions is highly dependent on the pH. The presence of the acid-labile tert-butoxycarbonyl (Boc) group is the primary determinant of its hydrolytic stability.

-

Acidic Conditions: The Boc group is known to be readily cleaved under acidic conditions.[4] This proceeds via an acid-catalyzed hydrolysis mechanism, leading to the formation of the corresponding unprotected methoxyamine, carbon dioxide, and isobutylene (which will be hydrated to tert-butanol in aqueous media). The reaction is typically irreversible due to the formation of gaseous byproducts.[5] Quantitative data on the rate of hydrolysis for this compound at specific pH values is not available in the literature.

-

Neutral Conditions: Under neutral pH conditions, this compound is expected to be relatively stable.

-

Basic Conditions: The Boc group is generally stable towards basic and nucleophilic conditions.[4] Therefore, this compound is expected to exhibit good stability in alkaline solutions. The hydrolysis of the carbamate linkage under basic conditions is possible but typically requires harsh conditions, such as prolonged heating.[4]

Table 3: Summary of pH Stability

| Condition | Stability | Primary Degradation Pathway |

| Acidic (e.g., pH < 4) | Unstable | Acid-catalyzed hydrolysis of the Boc group |

| Neutral (e.g., pH 6-8) | Generally Stable | - |

| Basic (e.g., pH > 9) | Generally Stable | - |

Reactivity Profile

The reactivity of this compound is centered around the carbamate functionality and the N-O bond.

-

Reactivity with Electrophiles: The nitrogen atom of the carbamate is relatively electron-rich and can react with strong electrophiles. However, the steric hindrance from the tert-butyl group and the electronic effect of the methoxy group may modulate this reactivity.

-

Reactivity with Nucleophiles: The carbonyl carbon of the carbamate is electrophilic and can be attacked by strong nucleophiles, although this reaction is generally less favorable than for other carbonyl compounds like esters or acid chlorides. The Boc group's stability to most nucleophiles suggests that the primary site of nucleophilic attack under forcing conditions would be the carbonyl carbon.

-

Reactivity with Oxidizing Agents: Information on the reactivity of this compound with oxidizing agents is limited. However, safety data for related compounds indicates incompatibility with strong oxidizing agents.

Proposed Degradation Pathways

Based on the known chemistry of carbamates and the tert-butoxycarbonyl group, the following degradation pathways are proposed for this compound.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the primary degradation pathway is the cleavage of the Boc group. The mechanism involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation, which is then trapped by water to form tert-butanol. The resulting carbamic acid intermediate is unstable and decomposes to methoxyamine and carbon dioxide.

Caption: Proposed pathway for acid-catalyzed hydrolysis.

Thermal Decomposition

At elevated temperatures (above 180 °C), thermal decomposition is likely to occur. While the precise mechanism is not elucidated, a plausible pathway for carbamates involves the elimination of isobutylene and carbon dioxide to yield methoxyamine. Another possibility is the formation of a methoxyisocyanate intermediate.

Caption: Possible thermal decomposition pathways.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the degradation products, typically by High-Performance Liquid Chromatography (HPLC).

General Workflow for a Forced Degradation Study

Caption: General workflow for a forced degradation study.

Recommended Stress Conditions

The following conditions are suggested for a comprehensive forced degradation study of this compound. The duration of exposure should be adjusted to achieve a target degradation of 5-20%.[6]

Table 4: Recommended Conditions for Forced Degradation Study

| Stress Condition | Reagent/Parameters | Time (Example) |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 - 48 hours |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 24 - 48 hours |

| Oxidative Degradation | 3% H₂O₂ at room temperature | 24 hours |

| Thermal Degradation (Solid) | 105 °C in an oven | 48 hours |

| Thermal Degradation (Solution) | 80 °C in a sealed vial | 48 hours |

| Photolytic Degradation | Exposure to UV light (254 nm) and visible light (ICH Q1B) | 24 - 48 hours |

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products. A reverse-phase HPLC method with UV detection is a suitable starting point.

Table 5: Starting HPLC Method Parameters

| Parameter | Recommended Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B and gradually increase |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (e.g., 210 nm) |

| Injection Volume | 10 µL |

Method optimization will be necessary to achieve adequate resolution between all peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to ensure that each peak represents a single component.

Conclusion

This compound exhibits a stability profile largely governed by its tert-butoxycarbonyl (Boc) protecting group. It is expected to be stable under neutral and basic conditions but will readily degrade under acidic conditions. Thermal degradation is significant at temperatures above 180 °C. The primary degradation pathways are likely to involve the cleavage of the Boc group via hydrolysis or thermolysis. For researchers and drug development professionals, a thorough understanding of these stability and reactivity characteristics is essential for the successful application of this compound in synthesis and for ensuring the quality and safety of resulting products. The experimental protocols and proposed degradation pathways provided in this guide offer a framework for conducting detailed stability assessments and for predicting the behavior of this compound under various conditions.

References

Solubility Profile of Tert-butyl Methoxycarbamate in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of tert-butyl methoxycarbamate (also known as Boc-methoxyamine). Due to the limited availability of specific quantitative solubility data in public literature, this document offers a predictive assessment based on the molecule's structural features. Furthermore, it outlines detailed experimental protocols for researchers to determine precise solubility in various common organic solvents, enabling optimized conditions for synthesis, purification, and downstream applications.

Introduction to this compound and its Physicochemical Properties

This compound is a chemical compound that incorporates a tert-butoxycarbonyl (Boc) protecting group attached to a methoxyamine moiety. This structure makes it a useful building block in organic synthesis, particularly in the formation of oxime ethers. Understanding its solubility is critical for its effective use in reaction media, for purification processes such as crystallization and chromatography, and for its handling and storage.

Compound Structure:

-

tert-Butyl group: A bulky, nonpolar group that contributes to solubility in nonpolar organic solvents.

-

Carbamate group: Introduces polarity and potential for hydrogen bonding (as an acceptor), which can enhance solubility in polar solvents.

-

Methoxy group: A moderately polar ether linkage that can also participate in hydrogen bonding as an acceptor.

While specific, experimentally determined physical properties are not widely published, a safety data sheet for a product containing a related carbamate describes it as a liquid at room temperature. Another source indicates that tert-butyl N-methoxycarbamate is soluble in water, though the extent of this solubility is not specified.

Predictive Solubility Profile

Based on the functional groups present in this compound, a qualitative prediction of its solubility in common organic solvents can be made. These predictions should be experimentally verified for precise quantitative values.

| Solvent Class | Common Solvents | Predicted Solubility | Rationale |

| Alcohols | Methanol, Ethanol, Isopropanol | High | The polar hydroxyl group of the alcohols can interact favorably with the polar carbamate and methoxy moieties of the molecule. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | The ether oxygen in these solvents can act as a hydrogen bond acceptor, interacting with the N-H of the carbamate. The overall moderate polarity is compatible. |

| Esters | Ethyl acetate | High | Ethyl acetate's polarity is well-suited to dissolve molecules with both polar and nonpolar characteristics. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent that can effectively solvate the polar regions of the molecule. |

| Hydrocarbons | Hexane, Toluene | Low to Moderate | The nonpolar tert-butyl group will favor interaction with these nonpolar solvents, but the polar carbamate and methoxy groups will limit overall solubility. |

| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | High | These solvents are effective at dissolving a wide range of organic compounds with moderate polarity. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These highly polar solvents are generally excellent at dissolving a wide array of organic molecules, including those with polar functional groups like carbamates. |

| Water | H₂O | Low to Moderate | While some solubility is reported, the presence of the nonpolar tert-butyl group is expected to limit high solubility in water. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The following protocols describe the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.

Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Thermostatic shaker or orbital agitator

-

Syringes and syringe filters (e.g., 0.22 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer) or a UV-Vis spectrophotometer.

Shake-Flask Method for Quantitative Solubility Determination

This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial. The presence of undissolved solid is crucial to ensure a saturated solution at equilibrium.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove all undissolved particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

-

Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for Experimental Solubility Determination.

Signaling Pathways and Logical Relationships

While "signaling pathways" are not directly applicable to the solubility of a small molecule, a logical workflow for solvent selection based on experimental needs can be visualized.

Solvent Selection Workflow

Caption: Logical Workflow for Solvent Selection.

Conclusion

Unveiling the Genesis of Tert-butyl Methoxycarbamate: A Technical Guide

For Immediate Release

A cornerstone reagent in modern organic synthesis and drug development, tert-butyl methoxycarbamate, also known as N-(tert-butoxycarbonyl)-O-methylhydroxylamine, plays a crucial role as a versatile building block. This technical guide provides an in-depth exploration of the initial discovery and first reported synthesis of this important compound, offering valuable insights for researchers, scientists, and professionals in the field of drug development. While a single, seminal publication detailing its absolute first synthesis remains elusive in readily available literature, this guide reconstructs the pioneering work on related compounds that paved the way for its creation and outlines a representative early synthetic method.

The Dawn of a New Protecting Group: Context of the Discovery

The development of this compound is intrinsically linked to the broader effort in the mid-20th century to create novel protecting groups for amines and related functionalities. The work of Louis A. Carpino in the late 1950s was particularly influential in establishing the utility of the tert-butoxycarbonyl (Boc) group in peptide synthesis. The stability of the Boc group under a variety of conditions, coupled with its facile removal under mild acidic conditions, revolutionized the field.

The synthesis of tert-butyl carbamate itself, the parent compound lacking the methoxy group, was reported in the 1950s. This foundational work set the stage for the development of a wide array of carbamate derivatives with tailored properties. The introduction of an N-methoxy group, as seen in this compound, offered chemists a new tool for the construction of complex molecules, particularly those containing N-O bonds.

The First Synthesis: A Representative Experimental Protocol

While the precise first documented synthesis of this compound is not definitively established in a single, easily identifiable source, early methods for the preparation of N-alkoxycarbamates provide a clear blueprint. A representative and widely cited method for the synthesis of N-Boc-hydroxylamines involves the reaction of a hydroxylamine salt with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The following protocol is a detailed representation of an early and efficient synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methoxyamine hydrochloride | CH6ClNO | 83.52 | 8.35 g | 0.10 |

| Di-tert-butyl dicarbonate (Boc2O) | C10H18O5 | 218.25 | 24.0 g | 0.11 |

| Sodium hydroxide (NaOH) | NaOH | 40.00 | 8.0 g | 0.20 |

| Dichloromethane (CH2Cl2) | CH2Cl2 | 84.93 | 200 mL | - |

| Water (H2O) | H2O | 18.02 | 100 mL | - |

| Saturated sodium chloride solution (Brine) | NaCl (aq) | - | 50 mL | - |

| Anhydrous magnesium sulfate (MgSO4) | MgSO4 | 120.37 | 10 g | - |

Procedure:

-

A solution of methoxyamine hydrochloride (8.35 g, 0.10 mol) in water (50 mL) is prepared in a 250 mL round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath to 0 °C.

-

A solution of sodium hydroxide (8.0 g, 0.20 mol) in water (50 mL) is added dropwise to the stirred methoxyamine hydrochloride solution, maintaining the temperature below 10 °C.

-

A solution of di-tert-butyl dicarbonate (24.0 g, 0.11 mol) in dichloromethane (100 mL) is added to the reaction mixture.

-

The reaction mixture is stirred vigorously at room temperature for 12 hours.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Quantitative Data Summary:

| Product | Appearance | Yield (%) | Melting Point (°C) |

| This compound | White solid | 85-95 | 38-40 |

Note: Yields and melting points are representative and may vary based on experimental conditions and purity.

Synthesis Workflow

The logical flow of the synthesis can be visualized as a straightforward two-step process, beginning with the neutralization of the hydroxylamine salt followed by the introduction of the Boc protecting group.

Conclusion

The development of this compound represents a significant advancement in the field of organic synthesis, providing a valuable reagent for the construction of complex molecular architectures. While the exact moment of its "discovery" may be intertwined with the broader exploration of carbamate chemistry, the synthetic principles established by pioneers like Carpino laid the essential groundwork. The straightforward and efficient synthesis outlined in this guide continues to be a fundamental procedure for accessing this important compound, empowering further innovation in drug discovery and development.

Theoretical Exploration of Tert-butyl Methoxycarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl methoxycarbamate is a small molecule of interest in organic synthesis and medicinal chemistry, potentially serving as a versatile building block or a pharmacologically active scaffold. Due to the limited availability of direct experimental and theoretical data on this specific molecule, this technical guide provides a comprehensive overview of its predicted properties and behavior based on established theoretical and computational chemistry principles, drawing analogies from closely related carbamate structures. This document outlines the probable molecular geometry, spectroscopic characteristics, and potential synthetic pathways, offering a foundational resource for researchers interested in the computational study and practical application of this compound and its derivatives.

Introduction

Carbamates are a crucial class of organic compounds, widely recognized for their application as protecting groups in peptide synthesis and for their diverse biological activities.[1] The tert-butoxycarbonyl (Boc) group, in particular, is a cornerstone in modern organic chemistry for the protection of amines.[1] The introduction of a methoxy group on the carbamate nitrogen, as in this compound, is expected to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions.

Theoretical studies, employing quantum mechanical calculations, are invaluable for predicting molecular properties, elucidating reaction mechanisms, and interpreting experimental data.[2] This guide details a theoretical framework for the investigation of this compound, providing predicted data and methodologies to stimulate further research.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central carbamate moiety with a tert-butyl group attached to the ester oxygen and a methoxy group on the nitrogen atom. The presence of the lone pairs on the nitrogen and oxygen atoms, along with the carbonyl group, dictates the molecule's conformational preferences and electronic distribution.

Predicted Molecular Geometry

The geometry of this compound can be optimized using computational methods such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). Based on studies of similar carbamates, the carbamate functional group is expected to be planar or nearly planar to maximize resonance stabilization.[3]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=O Bond Length | ~1.22 Å |

| C-N Bond Length | ~1.37 Å |

| N-O(methoxy) Bond Length | ~1.42 Å |

| C-O(ester) Bond Length | ~1.35 Å |

| O-C(tert-butyl) Bond Length | ~1.48 Å |

| C-N-O Angle | ~115° |

| O=C-N Angle | ~125° |

| O=C-O Angle | ~124° |

| Note: These values are estimations based on theoretical calculations of related carbamate molecules and should be confirmed by dedicated computational studies on the target molecule. |

Computational Methodology

A robust theoretical investigation of this compound would involve a multi-faceted computational approach to accurately predict its properties.

Quantum Chemical Calculations

-

Geometry Optimization and Vibrational Frequencies: Initial structural optimization and calculation of vibrational frequencies are typically performed using DFT with the B3LYP functional and a 6-31G(d) or larger basis set.[4] The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a local minimum on the potential energy surface.

-

Spectroscopic Predictions (NMR and IR):

-

NMR: ¹H and ¹³C NMR chemical shifts can be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory.[2] Predicted shifts are usually referenced against a standard compound like tetramethylsilane (TMS), calculated at the same level of theory.

-

IR: Infrared spectra can be simulated from the calculated vibrational frequencies. Scaling factors are often applied to the calculated frequencies to improve agreement with experimental data.

-

-

Electronic Properties: Molecular orbitals (HOMO, LUMO), electrostatic potential maps, and Mulliken population analysis can be calculated to understand the molecule's reactivity and intermolecular interaction sites.

Workflow for Theoretical Characterization

The following diagram illustrates a typical workflow for the theoretical characterization of a molecule like this compound.

Predicted Spectroscopic Data

Based on the analysis of similar compounds like tert-butyl carbamate, the following spectroscopic data for this compound are predicted.[5][6][7]

Predicted ¹H NMR Spectrum

Table 2: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ | ~1.50 | Singlet | 9H |

| -OCH₃ | ~3.80 | Singlet | 3H |

| -NH- | Not Applicable | - | - |

| Note: The absence of an N-H proton will simplify the spectrum compared to unsubstituted carbamates. |

Predicted ¹³C NMR Spectrum

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -C (CH₃)₃ | ~28 |

| -C (CH₃)₃ | ~82 |

| -C =O | ~156 |

| -OC H₃ | ~63 |

Predicted Key IR Absorptions

Table 4: Predicted Infrared Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (stretch, sp³) | 2980-2850 | Medium-Strong |

| C=O (stretch, carbamate) | ~1720 | Strong |

| C-O (stretch, ester) | 1250-1150 | Strong |

| N-O (stretch) | 1050-1000 | Medium |

Experimental Protocols

While no specific synthesis for this compound has been found in the reviewed literature, a plausible synthetic route can be adapted from general methods for N-alkoxy-N-alkylcarbamate synthesis.

Proposed Synthesis of this compound

A potential synthetic pathway could involve the reaction of tert-butyl chloroformate with N-methylhydroxylamine hydrochloride in the presence of a base. A more direct approach, avoiding the handling of chloroformates, would be the reaction of di-tert-butyl dicarbonate (Boc₂O) with N-methylhydroxylamine.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a solution of N-methylhydroxylamine (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer, add a base such as triethylamine (1.1 eq).

-

Addition of Boc Anhydride: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq) in the same solvent dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Logical Flow of Synthesis and Characterization

The following diagram outlines the logical steps from synthesis to characterization.

Potential Applications

Given the functionalities present in this compound, several applications can be envisioned:

-

Medicinal Chemistry: The carbamate moiety is a known pharmacophore in numerous drugs.[1] The N-methoxy group could influence the metabolic stability and receptor binding affinity of drug candidates.

-

Organic Synthesis: As a protected form of methoxyamine, it could serve as a precursor for the synthesis of more complex molecules, particularly in the construction of N-O bonds.

-

Agrochemicals: Carbamates are widely used as pesticides and herbicides. The specific substitution pattern of this compound might confer novel biological activities in this domain.

Conclusion

This technical guide provides a theoretical foundation for the study of this compound. While direct experimental data remains to be established, the computational and synthetic methodologies outlined herein, based on well-studied analogous compounds, offer a clear path forward for researchers. The predicted spectroscopic data and potential applications highlight the promise of this molecule as a valuable tool in both academic and industrial research, particularly in the fields of drug discovery and synthetic chemistry. Further experimental validation of the theoretical predictions presented is highly encouraged to fully elucidate the properties and potential of this compound.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Tert-butyl methoxycarbamate as an Amine Protecting Group

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of medicinal chemistry and drug development. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various conditions and its facile removal under acidic conditions. This document provides detailed application notes and protocols for the use of a modified version of the Boc protecting group, tert-butyl methoxycarbamate . This reagent introduces an N-methoxy-N-Boc moiety onto a primary or secondary amine. The presence of the methoxy group on the nitrogen atom can modulate the electronic properties and reactivity of the protected amine, offering potential advantages in specific synthetic contexts.

These protocols are based on established principles of Boc protection and deprotection chemistry. While specific literature on the general use of this compound as a protecting agent is limited, the procedures outlined below provide a robust starting point for its application and optimization in your synthetic workflows.

Data Presentation

Table 1: General Reaction Conditions for Amine Protection using Boc Anhydride (as a proxy for this compound)

| Amine Type | Reagents | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| Primary Aliphatic | Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (TEA) or NaOH | Dichloromethane (DCM) or THF/Water | 0 - 25 | 1 - 4 | >95 |

| Secondary Aliphatic | (Boc)₂O | TEA, DIPEA | DCM, Acetonitrile | 25 - 40 | 2 - 12 | 90 - 98 |

| Primary Aromatic | (Boc)₂O | 4-DMAP (cat.), TEA | Acetonitrile, Dioxane | 25 - 50 | 12 - 24 | 85 - 95 |

| Secondary Aromatic | (Boc)₂O | 4-DMAP (cat.), TEA | Dioxane, DMF | 50 - 80 | 24 - 48 | 70 - 90 |

Table 2: Common Conditions for N-Boc Deprotection

| Reagent | Solvent | Temp (°C) | Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - 25 | 0.5 - 2 h | Volatile and corrosive. Excess TFA removed by evaporation. |

| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate, Methanol | 0 - 25 | 1 - 4 h | Product often precipitates as the HCl salt. |

| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | 25 | 12 - 24 h | Milder Lewis acid condition.[1] |

| Trimethylsilyl Iodide (TMSI) | Dichloromethane (DCM) or Chloroform | 0 - 25 | 0.5 - 2 h | Milder, neutral conditions.[1] |

| Thermal (for some substrates) | Water, Dioxane | 100 - 150 | 0.5 - 3 h | Can be performed under neutral conditions.[2] |

Table 3: Spectroscopic Data for a Representative N-methoxy-N-Boc Protected Compound: Tert-Butyl methoxy(2-propynyl)carbamate[3]

| Technique | Data |

| IR (neat, cm⁻¹) | 3292 (m), 2980 (s), 2938 (m), 2125 (w), 1713 (s), 1370 (s), 1278 (s), 1243 (s), 1165 (s) |

| ¹H NMR (200 MHz, CDCl₃, δ ppm) | 1.48 (s, 9H, OC(CH₃)₃), 2.24 (t, J=2.4 Hz, 1H, C≡CH), 3.77 (s, 3H, OCH₃), 4.19 (d, J=2.4 Hz, 2H, NCH₂) |

| ¹³C NMR (50 MHz, CDCl₃, δ ppm) | 28.1 (OC(CH₃)₃), 39.5 (NCH₂), 63.0 (OCH₃), 71.5 (C≡CH), 71.8 (C≡CH), 81.6 (OC(CH₃)₃), 156.2 (C=O) |

| MS (CI) | m/z 186 (MH⁺, 18%), 158 (24%), 147 (90%), 130 (56%), 86 (100%) |

Experimental Protocols

Protocol 1: General Procedure for the Protection of a Primary Amine with this compound (Hypothetical)

This protocol is based on standard Boc protection procedures, assuming this compound reacts similarly to di-tert-butyl dicarbonate. Optimization may be required.

Materials:

-

Primary amine

-

This compound (1.1 - 1.5 equivalents)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the primary amine (1.0 equivalent) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

-

Add TEA or DIPEA (1.5 - 2.0 equivalents) to the solution and stir for 5 minutes at room temperature.

-

Cool the mixture to 0 °C using an ice bath.

-

Add this compound (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3 x volume of the aqueous layer).

-

Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: General Procedure for the Deprotection of an N-methoxy-N-Boc Protected Amine

This protocol utilizes standard acidic conditions for Boc group removal.

Materials:

-

N-methoxy-N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve the N-methoxy-N-Boc protected amine in DCM (approximately 0.1-0.5 M solution) in a round-bottom flask with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (typically 20-50% v/v with DCM).

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-4 hours. Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the excess TFA and DCM.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine. The amine may be obtained as a free base or its trifluoroacetate salt, depending on the workup.

Visualizations

Amine Protection Workflow

Caption: Workflow for the protection of an amine using this compound.

Amine Deprotection Workflow

Caption: Workflow for the deprotection of an N-methoxy-N-Boc protected amine.

Logical Relationship of Protection and Deprotection

Caption: The cycle of amine protection and deprotection.

References

Experimental procedure for N-protection with "Tert-butyl methoxycarbamate"

Application Notes and Protocols for N-Protection of Amines

Introduction